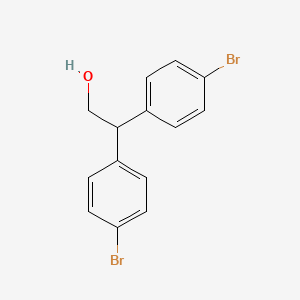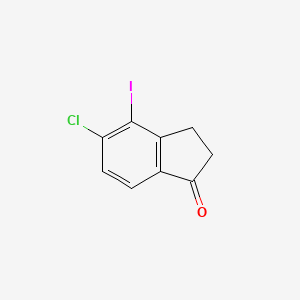
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H6ClIO It is a derivative of indanone, characterized by the presence of chlorine and iodine substituents on the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction Conditions: The reaction is carried out in the presence of aluminum chloride (AlCl3) as a catalyst and concentrated sulfuric acid (H2SO4) as a solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted indanone derivatives.
Oxidation Products: Oxidized forms of the indanone ring.
Reduction Products: Reduced forms of the indanone ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indanone derivatives and their potential therapeutic applications.
Medicine:
Drug Development: Researchers explore its potential as a precursor for developing new pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry:
Mecanismo De Acción
The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
- 5-chloro-2,3-dihydro-1H-inden-1-one
- 6-chloro-5-iodo-2,3-dihydro-1H-inden-1-one
Comparison:
- Structural Differences: The position of the chlorine and iodine substituents varies among these compounds, leading to differences in their chemical reactivity and biological activity .
- Unique Properties: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability .
Propiedades
Fórmula molecular |
C9H6ClIO |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
5-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 |
Clave InChI |
NMYBYSPFHJHRCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


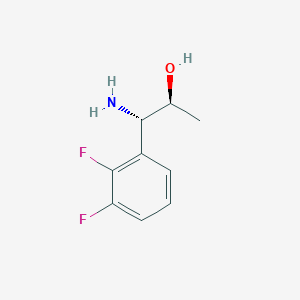

![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
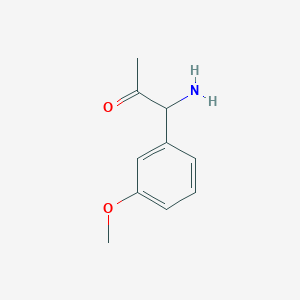
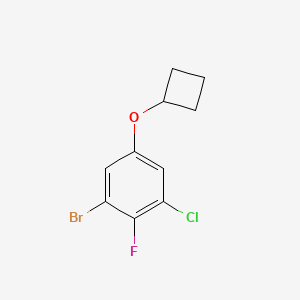
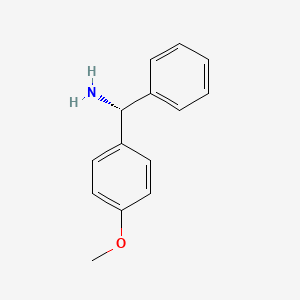
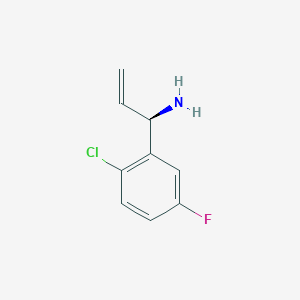
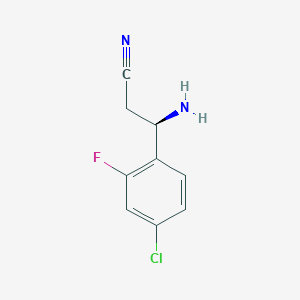
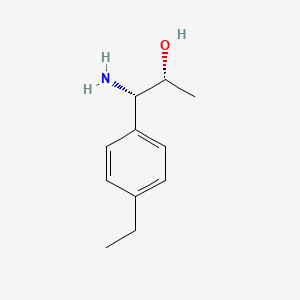
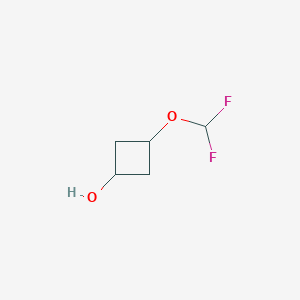
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
